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Compound of Interest

Compound Name:
10-Bromo-7-phenyl-7H-

benzo[c]carbazole

Cat. No.: B3014291 Get Quote

Core Compound Identity and Physicochemical
Properties
10-Bromo-7-phenyl-7H-benzo[c]carbazole is an aromatic heterocyclic compound

distinguished by a benzo[c]carbazole core. This structure features two benzene rings fused to a

central pyrrole ring, with an additional benzene ring fused in a non-linear fashion. Key

modifications include a phenyl group attached to the carbazole nitrogen (position 7) and a

bromine atom at position 10. These features impart critical electronic and steric properties that

define its utility.

The carbazole ring system is inherently electron-rich and possesses excellent hole-transporting

capabilities, making it a cornerstone for various organic semiconductor materials.[1][2] The

addition of the phenyl group at the nitrogen atom enhances solubility and influences the

molecular packing in thin films, while the bromine atom serves a dual purpose: it modifies the

electronic properties through the heavy-atom effect and provides a reactive handle for further

chemical functionalization via cross-coupling reactions.[3]

Table 1: Physicochemical Properties of 10-Bromo-7-phenyl-7H-benzo[c]carbazole
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Property Value Source(s)

CAS Number 1210469-11-6 [4][5]

Molecular Formula C₂₂H₁₄BrN [6]

Molecular Weight 372.27 g/mol [6]

Appearance
White to orange or green

powder/crystal
[7]

Melting Point 137 °C [8]

Purity (Typical) >98% (HPLC) [7]

Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 10-Bromo-7-phenyl-7H-benzo[c]carbazole is

not readily available in prominent journals, a robust and logical synthetic route can be designed

based on well-established organometallic and heterocyclic chemistry principles. The following

proposed synthesis involves a Cadogan ring-closure reaction followed by a selective

bromination. This approach is chosen for its efficiency in forming the carbazole core and the

predictable regioselectivity of the subsequent halogenation.

Proposed Synthetic Workflow
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Part 1: Synthesis of 7-phenyl-7H-benzo[c]carbazole

Part 2: Selective Bromination
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Caption: Proposed two-part synthesis of the target compound.

Detailed Experimental Protocol (Representative)
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Part 1: Synthesis of 7-phenyl-7H-benzo[c]carbazole (Intermediate)

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a

reflux condenser and magnetic stirrer, add 1-iodo-2-nitronaphthalene (1.0 eq) and

triphenylamine (1.2 eq).

Solvent and Reagent Addition: Add triethyl phosphite (P(OEt)₃) as both the solvent and

deoxygenating agent (5.0 eq).

Reaction Execution: Heat the mixture to reflux (approx. 155-160 °C) under a nitrogen

atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until

the starting materials are consumed (typically 8-12 hours). The mechanism involves the

deoxygenation of the nitro group to a nitrene, which then undergoes intramolecular

electrophilic attack on an adjacent phenyl ring of the triphenylamine, followed by

aromatization.

Work-up and Purification: Cool the reaction mixture to room temperature. Slowly add

methanol to quench any remaining triethyl phosphite. The resulting precipitate is collected by

vacuum filtration, washed with cold methanol, and then purified by column chromatography

on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-phenyl-7H-benzo[c]carbazole.

Part 2: Synthesis of 10-Bromo-7-phenyl-7H-benzo[c]carbazole (Final Product)

Reaction Setup: Dissolve the intermediate 7-phenyl-7H-benzo[c]carbazole (1.0 eq) in

dimethylformamide (DMF) in a flask protected from light.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0

°C.

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.

The C-10 position is electronically activated by the carbazole nitrogen and is sterically

accessible, making it the preferred site for electrophilic aromatic substitution.

Work-up and Purification: Pour the reaction mixture into ice water to precipitate the crude

product. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize the

crude product from a suitable solvent system (e.g., ethanol/dichloromethane) to afford pure

10-Bromo-7-phenyl-7H-benzo[c]carbazole.
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Application in Organic Electronics & Materials
Science
The primary and well-documented application of this compound is in the field of organic

electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1][3]

Role as a Hole-Transporting Material (HTM)
The carbazole core provides a high-lying Highest Occupied Molecular Orbital (HOMO) energy

level, facilitating efficient injection of "holes" (positive charge carriers) from the anode.[2] The

extended π-conjugated system of the benzo[c]carbazole structure allows for efficient transport

of these holes to the emissive layer of the OLED device. This charge balance is critical for

maximizing the recombination of electrons and holes in the emissive layer, thereby enhancing

device efficiency and brightness.[1]

Use as a Host Material and Intermediate
The high thermal stability and favorable electronic properties make 10-Bromo-7-phenyl-7H-
benzo[c]carbazole an excellent candidate as a host material for phosphorescent emitters in

OLEDs.[3] Furthermore, the reactive bromine atom allows this compound to serve as a

versatile building block.[9] It can be readily functionalized using cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig) to synthesize more complex, multifunctional molecules with tailored

photophysical and electronic properties for advanced devices like organic photovoltaics (OPVs)

and sensors.[3]

Table 2: Expected Electronic Properties (Based on Analogs)
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Property
Expected
Range/Characteristic

Rationale/Supporting
Literature

HOMO Energy Level -5.4 to -5.8 eV

Carbazole derivatives are

known for low-lying HOMO

levels suitable for hole

injection.[10][11]

LUMO Energy Level -2.0 to -2.5 eV

Typical for carbazole-based

materials, resulting in a large

bandgap.[10]

Oxidation Potential +1.0 to +1.5 V (vs. Ag/AgCl)

The electron-rich carbazole

core is readily oxidized. The

bromo-substituent slightly

increases the potential.[10]

Fluorescence
Emission in the UV-A to violet

region (~380-420 nm)

Characteristic of the

benzo[c]carbazole fluorophore.

[7]

Unexplored Potential in Drug Development &
Medicinal Chemistry
While heavily utilized in materials science, the biological activity of 10-Bromo-7-phenyl-7H-
benzo[c]carbazole remains largely uninvestigated. However, the broader carbazole scaffold is

a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting

significant biological activities.[12]

Rationale for Biological Interest
Anticancer Activity: Many carbazole derivatives are known to exhibit potent anticancer effects

by intercalating with DNA, inhibiting topoisomerases, or modulating signaling pathways like

PI3K/Akt/mTOR.[6][12] The planar structure of the benzo[c]carbazole core is ideal for DNA

intercalation.

Antimicrobial Properties: The lipophilic nature of the carbazole nucleus allows it to disrupt

bacterial cell membranes, and various substituted carbazoles have demonstrated significant
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antibacterial and antifungal activity.[12]

Reactive Handle for Library Synthesis: The bromine atom at C-10 is a key feature. It can act

as a versatile synthetic handle for creating a library of new chemical entities (NCEs) via

metal-catalyzed cross-coupling reactions. This allows for systematic exploration of the

structure-activity relationship (SAR).

Proposed Workflow for Biological Evaluation
For research teams interested in exploring the pharmaceutical potential of this compound, a

structured screening cascade is essential.

10-Bromo-7-phenyl-7H-benzo[c]carbazole
(Stock Solution in DMSO)

Primary Screening:
Cytotoxicity Assays

(e.g., MTT, CellTiter-Glo)

Antimicrobial Screening
(e.g., MIC determination vs.

S. aureus, E. coli, C. albicans)

Hit Identification
(IC₅₀ < 10 µM or MIC < 16 µg/mL)

Panel of Cancer Cell Lines
(e.g., MCF-7, A549, HCT116)

Secondary Assays (for active compounds)

Mechanism of Action Studies:
- DNA Intercalation Assay
- Topoisomerase Inhibition

- Kinase Profiling

Lead Optimization:
SAR via Cross-Coupling

at C-10 Position
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Caption: A logical workflow for the initial biological screening of the title compound.
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This workflow provides a systematic approach to first identify any cytotoxic or antimicrobial

"hits" and then to probe their mechanism of action, ultimately leading to a rational drug design

program based on this promising but unexplored scaffold.

Conclusion
10-Bromo-7-phenyl-7H-benzo[c]carbazole is a compound of significant interest, albeit with a

heavily one-sided research focus. Its identity as a high-performance material in organic

electronics is well-established, driven by the intrinsic hole-transporting properties of the

carbazole core and its thermal stability. This guide has provided a plausible, detailed synthesis

protocol and summarized its key attributes for materials science applications.

Simultaneously, this molecule represents a compelling, unexplored opportunity for drug

discovery. Its structural similarity to known biologically active carbazoles suggests a high

probability of inherent bioactivity. The presence of a functional bromine handle makes it an

ideal starting point for a medicinal chemistry campaign. It is our hope that this guide will not

only serve professionals in the electronics industry but also inspire researchers in the

pharmaceutical sciences to investigate the untapped potential of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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